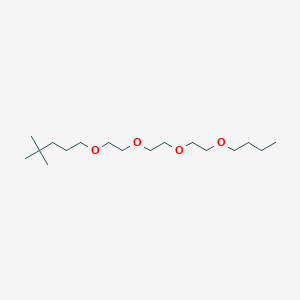
18,18-Dimethyl-5,8,11,14-tetraoxanonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,18-Dimethyl-5,8,11,14-tetraoxanonadecane is an organic compound with the molecular formula C17H36O4. It is characterized by the presence of multiple ether linkages and two methyl groups attached to the 18th carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18,18-Dimethyl-5,8,11,14-tetraoxanonadecane typically involves the reaction of appropriate diols with dimethyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process. The reaction conditions include maintaining a temperature range of 60-80°C and ensuring an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compound .
Análisis De Reacciones Químicas
Types of Reactions: 18,18-Dimethyl-5,8,11,14-tetraoxanonadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles replace the ether groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
18,18-Dimethyl-5,8,11,14-tetraoxanonadecane has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 18,18-Dimethyl-5,8,11,14-tetraoxanonadecane involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and interact with cellular receptors. These interactions lead to various biological effects, including inhibition of microbial growth and reduction of inflammation .
Comparación Con Compuestos Similares
2,5,8,11-Tetraoxanonadecane: Similar in structure but lacks the dimethyl groups at the 18th carbon.
18,18-Dimethyl-5,8,11,14-tetraoxanonadecane-2,17-dione: Contains additional carbonyl groups, making it more reactive in certain chemical reactions
Uniqueness: this compound is unique due to its specific arrangement of ether linkages and the presence of dimethyl groups, which confer distinct chemical and physical properties. These structural features make it particularly valuable in applications requiring stability and reactivity .
Propiedades
Número CAS |
115702-75-5 |
|---|---|
Fórmula molecular |
C17H36O4 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
1-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]-4,4-dimethylpentane |
InChI |
InChI=1S/C17H36O4/c1-5-6-9-18-11-13-20-15-16-21-14-12-19-10-7-8-17(2,3)4/h5-16H2,1-4H3 |
Clave InChI |
NYAYBFZSCOPONI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOCCOCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


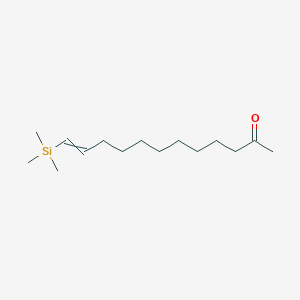
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
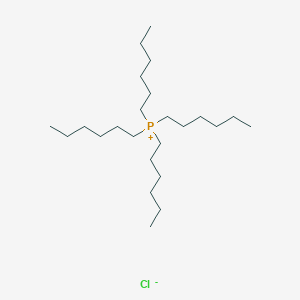
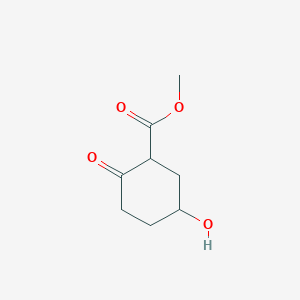
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
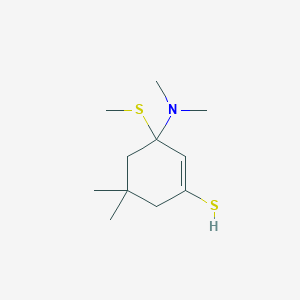
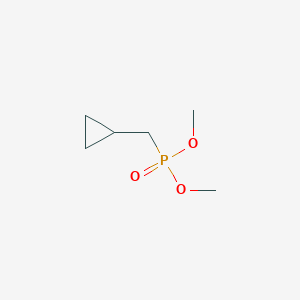
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)

![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
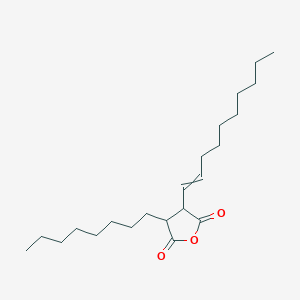
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
